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Introduction
The emergence of multidrug-resistant (MDR) bacteria, particularly those producing β-

lactamases, poses a significant threat to global public health. The combination of a β-lactam

antibiotic with a β-lactamase inhibitor is a critical strategy to overcome this resistance. This

document provides detailed protocols for the in vitro assessment of synergy between

Funobactam, a novel β-lactamase inhibitor, and imipenem, a broad-spectrum carbapenem

antibiotic. Funobactam works by inhibiting β-lactamase enzymes produced by bacteria, which

would otherwise inactivate imipenem.[1] Imipenem, a member of the carbapenem class of

antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

The combination of these two agents is designed to restore the activity of imipenem against

resistant bacterial strains.

These protocols are intended to guide researchers in determining the synergistic, additive,

indifferent, or antagonistic effects of this drug combination against relevant bacterial isolates.

The primary methods described are the checkerboard microdilution assay and the time-kill

assay, which are standard in vitro techniques for synergy testing.

Mechanism of Action
Imipenem is a potent β-lactam antibiotic that exerts its bactericidal effect by inhibiting the

synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-
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binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan

synthesis. This disruption leads to cell lysis and bacterial death.

Funobactam is a β-lactamase inhibitor that has no intrinsic antibacterial activity.[2] Its primary

role is to protect β-lactam antibiotics, such as imipenem, from degradation by a wide range of

bacterial β-lactamases. By irreversibly binding to and inactivating these enzymes,

Funobactam ensures that imipenem can reach its target PBPs and effectively kill the bacteria.

The synergistic action of this combination allows for the use of imipenem against bacterial

strains that have acquired resistance through the production of β-lactamases.
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Figure 1: Mechanism of synergistic action between Funobactam and imipenem.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Prior to performing synergy tests, the MIC of imipenem and Funobactam for each bacterial

isolate must be determined individually. A standard broth microdilution method should be

followed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Materials:

Imipenem and Funobactam analytical grade powder

Cation-adjusted Mueller-Hinton broth (CAMHB)

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland

Quality control (QC) strains (e.g., Pseudomonas aeruginosa ATCC 27853, Klebsiella

pneumoniae ATCC BAA 1705)[3]

Procedure:

Prepare Stock Solutions: Prepare stock solutions of imipenem and Funobactam in an

appropriate solvent as recommended by the manufacturer.

Serial Dilutions: Perform two-fold serial dilutions of each drug in CAMHB in 96-well plates to

achieve a range of concentrations that will encompass the expected MIC values.

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately

5 x 10^5 CFU/mL in each well.

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plates

containing the serially diluted drugs. Include a growth control (no drug) and a sterility control

(no bacteria).

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that completely

inhibits visible growth of the organism.

Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two

antimicrobial agents.
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Procedure:

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of drug

concentrations. Serially dilute imipenem along the x-axis (columns) and Funobactam along

the y-axis (rows). The concentration range for each drug should typically span from 1/16 to 4

times their individual MICs.

Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x

10^5 CFU/mL) as described for the MIC determination.

Controls: Include wells with each drug alone (to re-determine the MIC), a growth control, and

a sterility control.

Incubation: Incubate the plates under the same conditions as the MIC assay (35°C ± 2°C for

16-20 hours).

Data Analysis: After incubation, determine the MIC of each drug alone and in combination.

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC)

index.

FIC Index Calculation:

The FIC for each drug is calculated as follows:

FIC of Imipenem (FICA) = (MIC of Imipenem in combination) / (MIC of Imipenem alone)

FIC of Funobactam (FICB) = (MIC of Funobactam in combination) / (MIC of Funobactam
alone)

The FIC Index (FICI) is the sum of the individual FICs:

FICI = FICA + FICB

Interpretation of FICI:
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FICI Value Interpretation

≤ 0.5 Synergy

> 0.5 to 1.0 Additive

> 1.0 to 4.0 Indifference

> 4.0 Antagonism

Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity

of antimicrobial agents over time.

Procedure:

Preparation: Prepare tubes or flasks containing CAMHB with imipenem and Funobactam
alone and in combination at concentrations relative to their MICs (e.g., 0.25x, 0.5x, 1x, and

2x MIC). Include a growth control tube without any antimicrobial agents.

Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a

starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

Incubation and Sampling: Incubate the tubes at 35°C ± 2°C in a shaking incubator. At

predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each

tube.

Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto

appropriate agar plates (e.g., Mueller-Hinton agar). Incubate the plates overnight and count

the number of colonies (CFU/mL).

Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial combination and

control.

Interpretation of Time-Kill Assay Results:

Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the

most active single agent.
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Additive: A < 2 log10 but > 1 log10 decrease in CFU/mL at 24 hours by the combination

compared with the most active single agent.

Indifference: A ≤ 1 log10 increase or decrease in CFU/mL at 24 hours by the combination

compared with the most active single agent.

Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with

the most active single agent.

Bactericidal activity: A ≥ 3 log10 reduction in CFU/mL from the initial inoculum.

Experimental Workflow for Synergy Assessment
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Figure 2: Workflow for assessing Funobactam and imipenem synergy.

Data Presentation
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All quantitative data should be summarized in clear and well-structured tables to facilitate

comparison and interpretation of the results.

Table 1: MICs of Imipenem and Funobactam and FICI for Test Isolates

Isolate
ID

Imipen
em
MIC
(µg/mL
)

Funob
actam
MIC
(µg/mL
)

Imipen
em
MIC in
Combi
nation
(µg/mL
)

Funob
actam
MIC in
Combi
nation
(µg/mL
)

FICImi
penem

FICFu
nobact
am

FICI
Interpr
etation

Strain 1 32 >128 2 8 0.0625 0.0625 0.125
Synerg

y

Strain 2 64 >128 4 8 0.0625 0.0625 0.125
Synerg

y

QC

Strain
2 64 1 16 0.5 0.25 0.75 Additive

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Table 2: Time-Kill Assay Results (Log10 CFU/mL) at 24 Hours
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Isolate
ID

Initial
Inoculu
m

Growth
Control

Imipene
m (1x
MIC)

Funoba
ctam
(1x MIC)

Imipene
m +
Funoba
ctam
(1x MIC)

Log10
Reducti
on
(Combi
nation
vs. Most
Active
Single
Agent)

Interpre
tation

Strain 1 5.8 8.9 5.5 8.7 2.5 3.0

Synergy

&

Bacterici

dal

Strain 2 5.7 9.1 6.0 8.9 3.1 2.9

Synergy

&

Bacterici

dal

QC

Strain
5.9 8.8 3.2 8.5 1.5 1.7

Additive

&

Bacterici

dal

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro

evaluation of the synergistic activity of Funobactam and imipenem. Adherence to standardized

methodologies, such as those provided by CLSI, is essential for obtaining reliable and

reproducible results. The checkerboard and time-kill assays are complementary methods that

offer a thorough assessment of the potential of this drug combination to combat infections

caused by resistant bacteria. Accurate and systematic data collection and analysis, as

demonstrated in the example tables, are crucial for drawing meaningful conclusions about the

synergistic potential of Funobactam and imipenem. These in vitro findings can then inform

further preclinical and clinical development of this promising antibiotic combination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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